

The Spectroscopic Signature of Propyl 2-Furoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Propyl 2-furoate

CAS No.: 615-10-1

Cat. No.: B1329566

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Propyl 2-furoate, a key fragrance and flavor compound, possesses a characteristic fruity and somewhat earthy aroma. Its precise identification and quality control in various applications, from food and beverages to pharmaceuticals, hinge on a thorough understanding of its spectroscopic properties. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **propyl 2-furoate**, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Isomeric Purity

Propyl 2-furoate (C₈H₁₀O₃) is an ester derived from 2-furoic acid and propanol.[1] The structural integrity and isomeric purity of this compound are paramount to its function and safety. Spectroscopic techniques provide the definitive means for its structural elucidation and the detection of any potential impurities.

Caption: Molecular structure of **propyl 2-furoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual protons (^1H NMR) and carbon atoms (^{13}C NMR).

^1H NMR Spectroscopy

The ^1H NMR spectrum of **propyl 2-furoate** provides a clear signature of its constituent protons. The furan ring protons exhibit characteristic chemical shifts and coupling patterns, while the propyl chain protons are also distinctly resolved.

Table 1: ^1H NMR Spectroscopic Data for **Propyl 2-Furoate**



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Note: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield chemical shifts of the furan protons are due to the aromatic nature of the ring and the electron-withdrawing effect of the ester group. The splitting patterns (dd for doublets of doublets, t for triplet, m for multiplet) arise from spin-spin coupling with neighboring protons and are crucial for confirming the connectivity of the molecule.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum complements the ^1H NMR data by providing information on the carbon skeleton of **propyl 2-furoate**.

Table 2: ^{13}C NMR Spectroscopic Data for **Propyl 2-Furoate**

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Note: Chemical shifts are referenced to an internal standard, typically TMS at 0.00 ppm, or the deuterated solvent signal.

The carbonyl carbon of the ester group is significantly deshielded, appearing at a high chemical shift. The furan carbons also exhibit characteristic shifts reflecting their electronic environment.



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Caption: A typical workflow for NMR analysis of **propyl 2-furoate**.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **propyl 2-furoate** is dominated by strong absorptions corresponding to the ester functional group and the furan ring.

Table 3: Key IR Absorption Bands for **Propyl 2-Furoate**



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The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, which is characteristic of the ester group. The C-O stretching vibrations and the various C-H and C=C stretching and bending modes of the propyl chain and furan ring provide further confirmation of the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a common method used for the analysis of volatile compounds like **propyl 2-furoate**.

The mass spectrum of **propyl 2-furoate** shows a molecular ion peak ($[M]^+$) at m/z 154, corresponding to its molecular weight.^{[1][2]} The fragmentation pattern provides valuable structural information.

Table 4: Major Fragments in the Mass Spectrum of **Propyl 2-Furoate**



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The base peak at m/z 95 corresponds to the stable furoyl cation, formed by the cleavage of the ester bond. The presence of peaks at m/z 112 and 113 suggests the loss of propene and a propyl radical, respectively.



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Caption: Key fragmentation pathways for **propyl 2-furoate** in mass spectrometry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **propyl 2-furoate** (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, $CDCl_3$) in an NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal reference.

- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **propyl 2-furoate**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands of the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **propyl 2-furoate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **GC Separation:** The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the components of the sample based on their boiling points and interactions with the stationary phase.
- **MS Detection:** As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

- Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification.

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